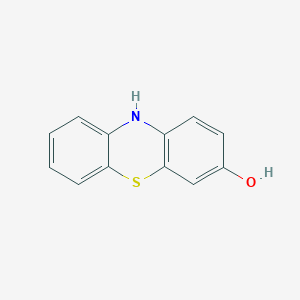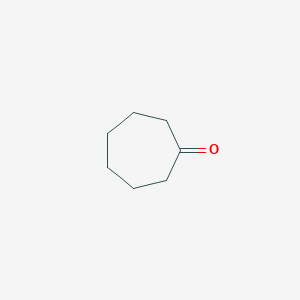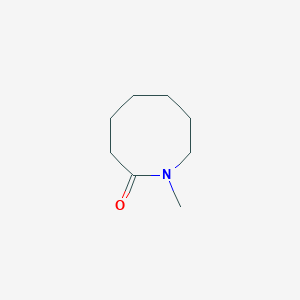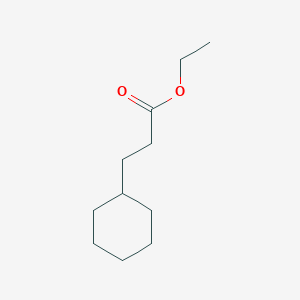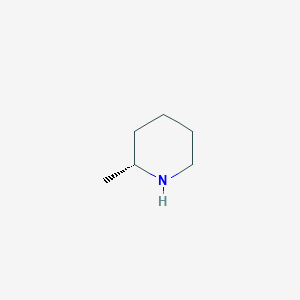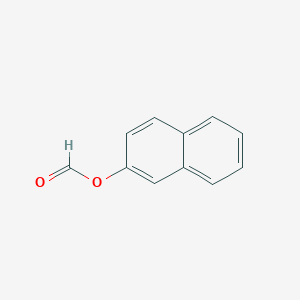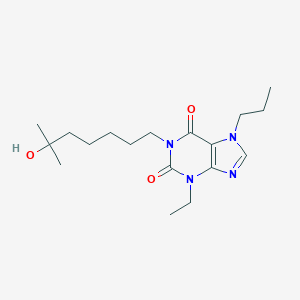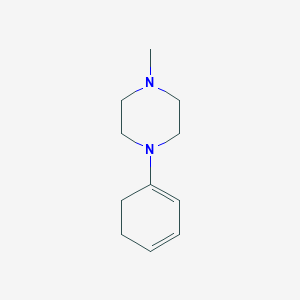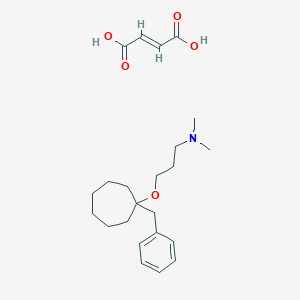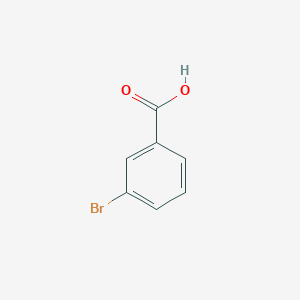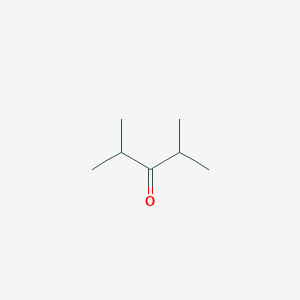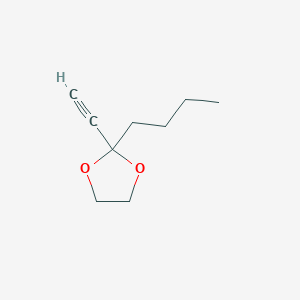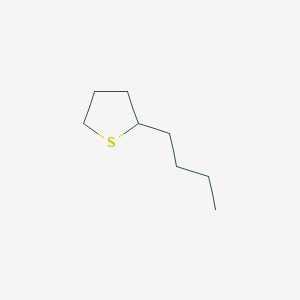![molecular formula C9H15NO2 B156954 Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) CAS No. 138587-59-4](/img/structure/B156954.png)
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Tert-butyl 4,5-dihydroisoxazole-3-carboxylate and has a molecular formula of C11H19NO2.
作用機序
The mechanism of action of Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It may also act by scavenging free radicals and reducing oxidative stress.
生化学的および生理学的効果
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) in lab experiments is its potential therapeutic applications in various fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI). One direction is to further investigate its potential therapeutic applications in various fields, such as inflammation, cancer, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific enzymes and proteins that it targets. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its pharmacokinetics and therapeutic efficacy.
合成法
The synthesis of Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) can be achieved through a multistep process. The first step involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form tert-butyl 3-hydroxy-4,5-dihydroisoxazole-5-carboxylate. The second step involves the reaction of the above product with acetic anhydride to form Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI).
科学的研究の応用
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
CAS番号 |
138587-59-4 |
|---|---|
製品名 |
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
1-(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)7-5-8(10-12-7)9(2,3)4/h7H,5H2,1-4H3 |
InChIキー |
GEASPBICKINHKB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NO1)C(C)(C)C |
正規SMILES |
CC(=O)C1CC(=NO1)C(C)(C)C |
同義語 |
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



